molecular formula C8H10N4S B13288916 1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13288916
M. Wt: 194.26 g/mol
InChI Key: JDSDCUKLNCVDDR-UHFFFAOYSA-N
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Description

1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a thiophene ring substituted with a methyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 5-methylthiophene-3-carbaldehyde with sodium azide and an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is carried out in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like dimethyl sulfoxide (DMSO) or water .

Industrial Production Methods

The use of flow chemistry and continuous processing techniques can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the thiophene and triazole rings provides a versatile scaffold for further functionalization and optimization in various applications .

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

1-[(5-methylthiophen-3-yl)methyl]triazol-4-amine

InChI

InChI=1S/C8H10N4S/c1-6-2-7(5-13-6)3-12-4-8(9)10-11-12/h2,4-5H,3,9H2,1H3

InChI Key

JDSDCUKLNCVDDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CN2C=C(N=N2)N

Origin of Product

United States

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